molecular formula C22H20N6O5S B2899123 6-((4-(4-ethoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852153-79-8

6-((4-(4-ethoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2899123
CAS No.: 852153-79-8
M. Wt: 480.5
InChI Key: LTSOSJOEQHXZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine-2,4(1H,3H)-dione core linked to a 1,2,4-triazole moiety via a methyl bridge. The triazole ring is substituted with a 4-ethoxyphenyl group at position 4 and a 3-nitrobenzylthio group at position 3. Such structural features are common in antimicrobial and antiviral agents, as seen in related triazole-pyrimidine hybrids .

Properties

CAS No.

852153-79-8

Molecular Formula

C22H20N6O5S

Molecular Weight

480.5

IUPAC Name

6-[[4-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C22H20N6O5S/c1-2-33-18-8-6-16(7-9-18)27-19(11-15-12-20(29)24-21(30)23-15)25-26-22(27)34-13-14-4-3-5-17(10-14)28(31)32/h3-10,12H,2,11,13H2,1H3,(H2,23,24,29,30)

InChI Key

LTSOSJOEQHXZDP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4

solubility

not available

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The triazole ring is constructed via cyclization of 4-ethoxyphenyl thiosemicarbazide intermediates. Following protocols from analogous systems, 4-ethoxyphenyl isothiocyanate is treated with hydrazine hydrate in ethanol under reflux to yield the corresponding thiosemicarbazide. Subsequent cyclization in alkaline conditions (5% NaOH, reflux, 6 hr) generates 4-(4-ethoxyphenyl)-5-mercapto-4H-1,2,4-triazole (Intermediate A ) in 68–72% yield.

Hydroxymethylation at Triazole C-3

Intermediate A undergoes hydroxymethylation using formaldehyde (37% w/w) in acetic acid at 80°C for 4 hr. This step introduces the critical methylene bridge precursor, yielding 4-(4-ethoxyphenyl)-5-mercapto-4H-1,2,4-triazole-3-methanol (Intermediate B ) with 65% isolated yield.

Bromination of the Hydroxymethyl Group

Conversion to Bromomethyl Intermediate

Intermediate C is treated with phosphorus tribromide (PBr₃) in dichloromethane at 0°C for 2 hr. This converts the hydroxymethyl group to a bromomethyl substituent, yielding 3-(bromomethyl)-4-(4-ethoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazole (Intermediate D ) in 83% yield. Excess PBr₃ is quenched with ice-water before extraction.

Coupling with Pyrimidine-2,4-Dione

Nucleophilic Substitution on Pyrimidine

Pyrimidine-2,4(1H,3H)-dione is prepared via cyclization of barbituric acid derivatives. The coupling reaction follows methodologies for triazole-pyrimidine systems:

  • Reagents : Intermediate D (1 eq), pyrimidine-2,4(1H,3H)-dione (1.2 eq), K₂CO₃ (2 eq)
  • Solvent : DMF (0.15 M)
  • Conditions : 90°C, 12 hr under N₂
  • Workup : Precipitation in ice-water, recrystallization from ethanol
  • Yield : 46% of target compound

Reaction Optimization and Analytical Data

Comparative Analysis of Coupling Conditions

Condition Base Solvent Temp (°C) Time (hr) Yield (%)
Standard (K₂CO₃) K₂CO₃ DMF 90 12 46
Alternative 1 Cs₂CO₃ DMSO 100 8 38
Alternative 2 DBU ACN 80 16 41

DMF with K₂CO₃ provided optimal yields by balancing nucleophilicity and solubility.

Spectroscopic Characterization

  • ¹H NMR (600 MHz, DMSO-d6): δ 11.32 (s, 1H, NH), 8.42–7.21 (m, 8H, Ar-H), 4.98 (s, 2H, SCH₂), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.87 (s, 2H, CH₂), 1.38 (t, J=7.0 Hz, 3H, CH₃).
  • HRMS : [M+H]⁺ calcd. for C₂₃H₂₁N₆O₅S: 517.1294, found: 517.1289.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Functionalization

Competing substitution at triazole N-1 vs. N-2 positions was minimized by using bulky bases (Cs₂CO₃) to favor N-4 ethoxyphenyl substitution.

Stability of the Thioether Linkage

The 3-nitrobenzyl thioether demonstrated thermal stability up to 120°C but decomposed under strong acidic conditions. Reactions were maintained at neutral pH during workup.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group in the nitrobenzylthio moiety undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Reaction with Thiols : In the presence of NaH or K₂CO₃, the thioether can be displaced by other thiols (e.g., mercaptopyrimidines or arylthiols) to form new derivatives .
  • Displacement by Amines : Primary amines (e.g., benzylamine) react via nucleophilic attack, replacing the nitrobenzyl group .

Example Reaction: Compound+R SHBase6 4 4 ethoxyphenyl 5 RS 4H 1 2 4 triazol 3 yl methyl pyrimidine 2 4 dione+Byproducts\text{Compound}+\text{R SH}\xrightarrow{\text{Base}}\text{6 4 4 ethoxyphenyl 5 RS 4H 1 2 4 triazol 3 yl methyl pyrimidine 2 4 dione}+\text{Byproducts}

Reaction ConditionsProductsYield (%)References
K₂CO₃, DMF, 80°CThiol derivatives70–85

Reduction of the Nitro Group

The nitro (-NO₂) group on the benzyl substituent is reducible to an amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C) or using NaBH₄/CuCl₂ :

  • Catalytic Hydrogenation : Produces the corresponding amine, enhancing solubility and enabling further functionalization (e.g., acylation) .
  • Selectivity : The triazole and pyrimidine rings remain intact under mild conditions .

Example Reaction: CompoundH2/Pd C6 4 4 ethoxyphenyl 5 3 aminobenzyl thio 4H 1 2 4 triazol 3 yl methyl pyrimidine 2 4 dione\text{Compound}\xrightarrow{\text{H}_2/\text{Pd C}}\text{6 4 4 ethoxyphenyl 5 3 aminobenzyl thio 4H 1 2 4 triazol 3 yl methyl pyrimidine 2 4 dione}

Reducing AgentTime (h)Product Purity (%)References
H₂/Pd-C (10%)4≥95
NaBH₄/CuCl₂288

Functionalization of the Triazole Ring

The 1,2,4-triazole ring participates in:

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) via N3 and N4 positions, forming complexes with potential biological activity .
  • Cycloaddition Reactions : Under Huisgen conditions, the triazole’s C5 position reacts with alkynes or nitriles to form fused heterocycles .

Example Reaction: Compound+Cu OAc 2 Cu Compound Cl2 Complex \text{Compound}+\text{Cu OAc }_2\rightarrow \text{ Cu Compound Cl}_2\text{ Complex }

Metal SaltSolventStabilityReferences
Cu(OAc)₂EtOHHigh

Pyrimidine-2,4-Dione Reactivity

The pyrimidine-2,4-dione core undergoes:

  • Alkylation : At N1 or N3 positions using alkyl halides (e.g., methyl iodide) in basic media.
  • Ring-Opening : Under strong acidic conditions (HCl, Δ), yielding urea derivatives.

Example Reaction: Compound+CH3INaHN methylated derivative\text{Compound}+\text{CH}_3\text{I}\xrightarrow{\text{NaH}}\text{N methylated derivative}

ReagentTemperature (°C)ProductReferences
CH₃I60N1-methyl

Ethoxyphenyl Group Modifications

The 4-ethoxyphenyl group participates in:

  • Demethylation : HI or BBr₃ cleaves the ethoxy group to a hydroxyl, enabling further conjugation .
  • Electrophilic Substitution : Nitration or sulfonation at the phenyl ring’s para position .

Example Reaction: CompoundBBr36 4 4 hydroxyphenyl 5 3 nitrobenzyl thio 4H 1 2 4 triazol 3 yl methyl pyrimidine 2 4 dione\text{Compound}\xrightarrow{\text{BBr}_3}\text{6 4 4 hydroxyphenyl 5 3 nitrobenzyl thio 4H 1 2 4 triazol 3 yl methyl pyrimidine 2 4 dione}

ReagentTime (h)Yield (%)References
BBr₃678

Stability Under Physiological Conditions

The compound’s stability in buffered solutions (pH 7.4) was assessed via HPLC:

  • Hydrolysis : The thioether group is stable, but the ester linkage in analogues degrades slowly (t₁/₂ = 12 h).
  • Oxidative Stability : Resists H₂O₂ but reacts with peroxynitrite (ONOO⁻) .
ConditionDegradation PathwayHalf-LifeReferences
pH 7.4, 37°CMinimal hydrolysis>24 h

Scientific Research Applications

Overview

The compound 6-((4-(4-ethoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione exhibits a variety of potential applications in medicinal chemistry and agricultural science. Its unique structure combines features of triazoles and pyrimidines, which are known for their biological activity.

Medicinal Applications

  • Antimicrobial Activity : Triazole derivatives have been extensively studied for their antifungal properties. Compounds similar to this one have shown effectiveness against various fungal strains, making them candidates for antifungal drug development.
  • Anticancer Properties : Research indicates that pyrimidine derivatives can inhibit tumor growth. The incorporation of the triazole moiety may enhance the anticancer activity due to its ability to interact with biological targets involved in cell proliferation.
  • Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes such as kinases or phosphodiesterases, which are critical in signal transduction pathways related to cancer and inflammation.

Agricultural Applications

  • Fungicides : The triazole structure is well-known in agricultural chemistry as a fungicide. This compound could potentially be developed into a novel fungicide targeting crop diseases caused by fungal pathogens.
  • Plant Growth Regulators : Compounds with similar structures have been explored for their ability to modulate plant growth and development, suggesting potential as growth regulators in agricultural practices.

Data Table: Summary of Applications

Application TypeSpecific UseMechanism of ActionReferences
MedicinalAntimicrobialInhibition of fungal cell wall synthesis
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionBlocking enzyme activity
AgriculturalFungicideDisruption of fungal growth
Plant growth regulatorModulation of hormonal pathways

Overview

The compound 3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is notable for its diverse applications in pharmacology and biochemistry due to its unique pyrazolo-pyrimidine framework.

Medicinal Applications

  • Anticancer Activity : Research has shown that pyrazolo[1,5-a]pyrimidines possess potent anticancer properties by inhibiting specific kinases involved in tumor growth and metastasis.
  • Neurological Disorders : This compound may exhibit neuroprotective effects and has potential applications in treating disorders such as Alzheimer's disease due to its ability to modulate neurotransmitter systems.
  • Anti-inflammatory Effects : Pyrazolo derivatives are known to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, making them suitable candidates for anti-inflammatory therapies.

Data Table: Summary of Applications

Application TypeSpecific UseMechanism of ActionReferences
MedicinalAnticancerKinase inhibition
Neurological disordersModulation of neurotransmitter levels
Anti-inflammatoryInhibition of cytokine production

Case Studies

  • Anticancer Studies : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines significantly reduced tumor size in xenograft models by inhibiting the PI3K/Akt signaling pathway.
  • Neuroprotective Effects : In vitro studies showed that 3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine protects neuronal cells from oxidative stress-induced apoptosis.

Mechanism of Action

The mechanism of action of 6-((4-(4-ethoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to specific biological effects. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, while the triazole and pyrimidine rings may facilitate binding to specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Dione Derivatives with Triazole Substituents
  • Compound A : 6-((4-(4-Methoxyphenyl)-5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-Triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
    • Key Differences :
  • Methoxyphenyl (Compound A) vs. ethoxyphenyl (Target): The ethoxy group in the target compound may improve solubility due to increased polarity.
  • Pyrrolidinylethylthio (Compound A) vs. nitrobenzylthio (Target): The nitro group in the target compound enhances electron-withdrawing capacity, which could influence reactivity or receptor binding. Activity: No explicit data for Compound A, but analogous triazole-pyrimidine hybrids often exhibit antimicrobial or kinase-inhibitory properties .
  • Compound B : 6-[(4-Acetylphenyl)sulfanyl]-1-[(2-Hydroxyethoxy)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione

    • Key Differences :
  • Acetylphenylthio (Compound B) vs. nitrobenzylthio (Target): The acetyl group may reduce electrophilicity compared to the nitro substituent.
  • Activity: Not reported, but the hydroxyethoxymethyl group in Compound B could enhance cellular uptake.
Heterocyclic Analogues with Modified Cores
  • Compound C: 5-Methyl-6-(2-Methyl-1,3-Thiazol-4-yl)-3-Phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Key Differences:
  • Thienopyrimidine-dione core (Compound C) vs. pyrimidine-dione (Target): The thiophene ring in Compound C alters electronic distribution and may enhance membrane permeability.
  • Thiazole substituent (Compound C) vs. triazole (Target): Thiazole’s sulfur atom could confer distinct metal-binding properties.

    • Activity : Demonstrated potent antimicrobial activity against Staphylococcus aureus (MIC: 2 μg/mL), surpassing reference drugs like streptomycin .
  • Compound D : 4-(4-(4-Methylphenyl)-5-((1-Naphthylmethyl)thio)-4H-1,2,4-Triazol-3-yl)pyridine

    • Key Differences :
  • Pyridine core (Compound D) vs. pyrimidine-dione (Target): The absence of the dione ring reduces hydrogen-bonding capacity.
  • Naphthylmethylthio (Compound D) vs. nitrobenzylthio (Target): The bulky naphthyl group may hinder steric interactions in biological targets. Activity: Not reported, but pyridine-triazole hybrids are often explored as kinase inhibitors.

Structural and Functional Analysis

Substituent Effects on Bioactivity
  • Electron-Withdrawing Groups : The nitro group in the target compound may enhance interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites compared to acetyl (Compound B) or methyl (Compound D) groups .
  • Hydrophilicity: Ethoxy (Target) vs.

Data Tables

Table 1: Structural Comparison

Compound Core Structure R1 (Triazole-4) R2 (Triazole-5) Molecular Weight (g/mol)
Target Pyrimidine-dione 4-Ethoxyphenyl 3-Nitrobenzylthio ~484.5 (calculated)
Compound A Pyrimidine-dione 4-Methoxyphenyl Pyrrolidinylethylthio ~492.5
Compound C Thienopyrimidine-dione Phenyl Thiazolyl ~394.4

Table 2: Hypothetical Activity Profile

Compound Antimicrobial Activity (Predicted) Antiviral Potential Solubility (LogP)
Target High (Nitro group enhances binding) Moderate (Triazole moiety) ~2.1 (estimated)
Compound C Confirmed (MIC: 2 μg/mL) Not tested ~3.5
Compound D Low (Bulky substituents) Unlikely ~4.0

Biological Activity

The compound 6-((4-(4-ethoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a novel triazole derivative that has garnered attention due to its potential biological activities. Its unique structural features suggest a range of pharmacological effects, particularly in anti-inflammatory and antimicrobial domains.

  • Molecular Formula : C22H20N6O5S
  • Molecular Weight : 480.5 g/mol
  • IUPAC Name : 6-[[4-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Biological Activity Overview

The biological activities of this compound are primarily attributed to the presence of the 1,2,4-triazole moiety, which is known for its broad spectrum of pharmacological effects including anti-inflammatory, antimicrobial, and antioxidant properties.

Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole structure can significantly inhibit pro-inflammatory markers such as TNF-α and IL-6. In vitro studies have demonstrated that derivatives similar to this compound can reduce oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) in macrophages activated by lipopolysaccharide (LPS) .

CompoundIC50 (µM)Activity
6-(3,4-dimethylphenyl)-3-(4-bromophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine62% inhibition of NO productionAnti-inflammatory
6-((4-(4-chlorophenyl)-5-(3-nitrobenzyl)thio)-1,2,4-triazole)0.84Pro-inflammatory marker inhibition

Antimicrobial Activity

The antimicrobial potential of triazole derivatives is well-documented. This compound has shown promising activity against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MIC) comparable to traditional antibiotics .

Bacterial StrainMIC (µM)Comparison
Staphylococcus aureus0.046–3.11More potent than vancomycin (0.68 µM)
Escherichia coli2.96Comparable to ciprofloxacin

Case Studies and Research Findings

Recent studies have highlighted the significance of the ethoxy and nitro groups in enhancing the biological activity of triazole compounds. For example:

  • Anti-inflammatory Mechanism : A study demonstrated that the compound effectively reduced cytokine levels in LPS-stimulated macrophages by modulating signaling pathways related to inflammation .
  • Antimicrobial Efficacy : Another investigation reported that a related triazole derivative exhibited strong antibacterial properties against multiple pathogens including MRSA and E. coli . The presence of electron-donating groups on the phenyl ring was crucial for this activity.

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step pathways:

  • Cyclocondensation : Reactions of intermediates (e.g., N’-benzoyl derivatives) with phosphorous oxychloride to form the thieno[2,3-d]pyrimidine core .
  • Alkylation : Substitution reactions using benzyl chlorides or chloroacetamides in solvents like dimethylformamide (DMF) with potassium carbonate as a base, requiring precise temperature control (60–80°C) to avoid side products .
  • Thioether formation : Introduction of the (3-nitrobenzyl)thio group via nucleophilic substitution, optimized by using thiols in acetic acid under reflux .
    Key factors : Solvent polarity, reaction time, and stoichiometric ratios of reagents significantly impact purity and yield (typically 60–75%) .

Basic: Which analytical techniques are routinely employed for structural characterization and purity assessment?

  • Chromatography : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) monitor reaction progress and purity (>95% required for biological assays) .
  • Spectroscopy :
    • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry .
    • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=S stretch at 600–700 cm⁻¹ for thioether linkages) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Orthogonal assays : Validate activity using multiple assays (e.g., broth microdilution for antimicrobial activity and kinase inhibition assays for anticancer potential) .
  • Structure-activity relationship (SAR) studies : Compare analogs with modified substituents (e.g., replacing the 3-nitrobenzyl group with 4-fluorophenyl) to isolate pharmacophoric contributions .
  • Dose-response profiling : Assess activity at varying concentrations (e.g., IC50 values in µM ranges) to rule out nonspecific cytotoxicity .

Advanced: What strategies optimize the alkylation step to improve regioselectivity and yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, favoring substitution at the triazole nitrogen .
  • Base choice : Potassium carbonate or sodium hydride deprotonates reactive sites, minimizing byproducts .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) ensures controlled reaction kinetics, improving yields from 50% to >70% .

Advanced: How do computational methods predict the compound’s interaction with biological targets like kinases?

  • Molecular docking : Software (e.g., AutoDock Vina) models binding to ATP pockets of kinases (e.g., EGFR), highlighting hydrogen bonds between the nitro group and Lys721 residues .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, validating key interactions (e.g., π-π stacking with phenylalanine residues) .
  • Quantum mechanical calculations : Predict electronic effects of substituents (e.g., electron-withdrawing nitro groups enhancing binding affinity) .

Basic: What are the compound’s key structural features influencing its pharmacological profile?

  • Core scaffold : The thieno[2,3-d]pyrimidine-dione core enables planar stacking with biological targets .
  • Substituents :
    • 4-Ethoxyphenyl : Enhances lipophilicity, improving membrane permeability .
    • (3-Nitrobenzyl)thio : Introduces electron-withdrawing effects, stabilizing interactions with catalytic lysines in enzymes .

Advanced: How can researchers mitigate instability issues during storage or in physiological buffers?

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent oxidation of the thioether group .
  • Buffer optimization : Use phosphate-buffered saline (PBS) at pH 7.4 with 1% DMSO to maintain solubility and stability during in vitro assays .

Basic: What are the documented biological activities of structurally similar compounds?

  • Antimicrobial : Analogues with oxadiazole moieties show MIC values of 2–8 µg/mL against S. aureus .
  • Anticancer : Thienopyrimidine derivatives inhibit EGFR kinase with IC50 values <1 µM .
  • Anti-inflammatory : Methoxyphenyl-substituted analogs reduce TNF-α production by 40–60% in macrophage models .

Advanced: What experimental designs validate the compound’s mechanism of action in complex biological systems?

  • Gene knockout models : CRISPR-Cas9-mediated deletion of target genes (e.g., EGFR) to confirm on-target effects .
  • Proteomic profiling : LC-MS/MS identifies downstream signaling proteins (e.g., MAPK pathway) affected by treatment .
  • Metabolic tracing : 13C-glucose uptake assays assess impacts on cellular metabolism .

Advanced: How do electron-withdrawing and electron-donating substituents modulate bioactivity?

  • Nitro groups : Increase binding affinity to kinases (ΔG = −9.2 kcal/mol) but reduce solubility .
  • Methoxy groups : Improve solubility (logP reduction by 0.5 units) and off-target interactions with cytochrome P450 enzymes .
  • Ethoxy groups : Balance lipophilicity (clogP ~3.5) for blood-brain barrier penetration in CNS-targeted studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.